molecular formula C18H22FNO4 B3033026 Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate CAS No. 721958-63-0

Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

Cat. No.: B3033026
CAS No.: 721958-63-0
M. Wt: 335.4 g/mol
InChI Key: IZHCJTGKBMXNHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reagents, reaction conditions, and the overall yield. The synthesis could be evaluated for efficiency, cost-effectiveness, and environmental impact .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This could include its reactivity with various reagents, the mechanism of these reactions, and the products formed .


Physical and Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectral properties, such as its UV-Vis, IR, NMR, and mass spectra .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Routes : Meyers et al. (2009) describe two efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate, useful for selective derivation on azetidine and cyclobutane rings (Meyers et al., 2009).
  • Spirocyclic Oxindole Analogue : Teng et al. (2006) detailed the synthesis of a spirocyclic oxindole analogue, highlighting steps like dianion alkylation and cyclization, relevant for similar compounds (Teng et al., 2006).

Crystallography and Structure

  • X-ray Studies : Didierjean et al. (2004) conducted X-ray studies on tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, providing insights into the molecular packing and hydrogen bonding that might be applicable to similar compounds (Didierjean et al., 2004).

Biological Activity and Applications

  • Antibacterial Agents : Bouzard et al. (1992) synthesized a series of compounds including 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, showing in vitro and in vivo antibacterial activities, indicating potential applications for this compound in antibacterial research (Bouzard et al., 1992).
  • Antimicrobial Studies : Priya et al. (2005) evaluated novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides for antimicrobial efficacy, which suggests a potential area of application for similar fluorinated piperidine derivatives (Priya et al., 2005).

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It could also involve studying its handling and storage requirements .

Future Directions

This could involve proposing further studies that could be done on the compound. This could include further synthetic modifications, studies of its mechanism of action, or applications in various fields .

Properties

IUPAC Name

tert-butyl 6-fluoro-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-10-12(19)4-5-15(13)23-18/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHCJTGKBMXNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471935
Record name tert-Butyl 6-fluoro-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721958-63-0
Record name tert-Butyl 6-fluoro-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (12.1 g, 60.9 mmol) in pyrrolidine (7.3 mL, 87.2 mmol) and anhydrous methanol (16.5 mL) was added 1-(5-fluoro-2-hydroxy-phenyl)ethanone (9.3 g, 60.7 mmol). The reaction mixture was stirred at 80° C. for 2.5 hours. The methanol was removed under reduced pressure and the resulting residue was dissolved in ethyl acetate (150 mL), washed with 1N HCl (1×150 mL) and brine (2×100 mL). The organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure to yield a yellow oil. The oil was diluted with hexanes (400 mL) and was heated at 60° C. until in solution. Once dissolved, the solution was allowed to cool to 25° C. The crystals were collected via vacuum filtration, rinsed with hexanes to obtain tert-butyl 6-fluoro-4-oxo-spiro[chromane-2,4′-piperidine]-1′-carboxylate (13.6 g, 67%) as a light yellow solid. ESI-MS m/z calc. 335.2. found 336.7 (M+1)+. Retention time 1.85 minutes (3 min run).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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